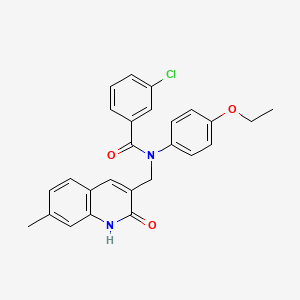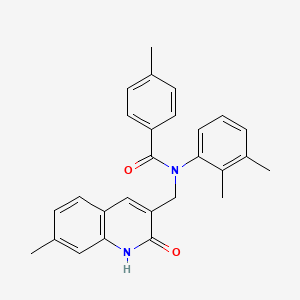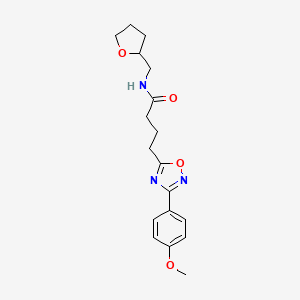
5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. This compound belongs to the class of oxadiazoles, which have been studied for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with specific molecular targets in cells. For example, its antibacterial activity may be due to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that it can reduce inflammation in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole is its potential to be used as a tool compound for studying specific molecular targets in cells. However, one limitation is that its biological activities may be affected by factors such as solubility, stability, and toxicity.
Orientations Futures
There are several future directions for the study of 5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and molecular targets in cells. Another direction is to explore its potential as a photosensitizer in photodynamic therapy. Additionally, future studies could focus on optimizing its biological activities by modifying its chemical structure.
Méthodes De Synthèse
The synthesis of 5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole has been reported in the literature. The synthesis involves the reaction of 2-bromoaniline, 4-chloro-2-methoxypyridine-3-carboxylic acid, and thionyl chloride in the presence of triethylamine to yield the corresponding acid chloride. The acid chloride is then reacted with hydrazine hydrate to form the oxadiazole ring.
Applications De Recherche Scientifique
5-(2-bromophenyl)-3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-1,2,4-oxadiazole has been studied for its potential biological activities. It has been shown to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer activities. In addition, it has been reported to have potential as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
5-(2-bromophenyl)-3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN3O2/c1-26-19-15(10-11-17(23-19)12-6-8-13(22)9-7-12)18-24-20(27-25-18)14-4-2-3-5-16(14)21/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYMISQEJBVWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

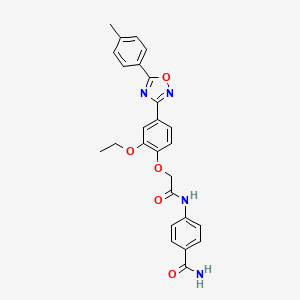
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7698487.png)
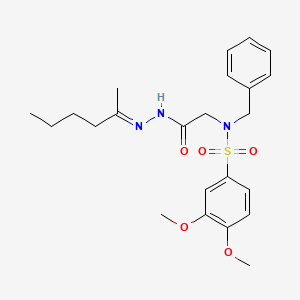

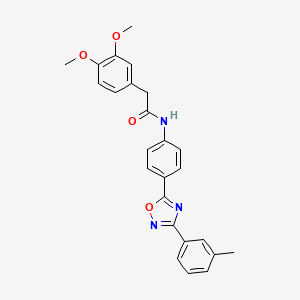
![3,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7698511.png)

